molecular formula C13H23N3O3 B13021504 tert-butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B13021504
M. Wt: 269.34 g/mol
InChI Key: GSJKGNJSYZRJIN-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a hexahydropyrrolo[1,2-a]pyrazine core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be achieved through multicomponent reactions (MCRs). One common method involves the use of an Ugi-azide four-component reaction (4CR) process. This method typically includes the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in the formation of the desired pyrrolo[1,2-a]pyrazine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound’s structural features allow it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

tert-Butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl (3S,8aS)-3-carbamoyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-7-9-5-4-6-15(9)8-10(16)11(14)17/h9-10H,4-8H2,1-3H3,(H2,14,17)/t9-,10-/m0/s1

InChI Key

GSJKGNJSYZRJIN-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN2C[C@H]1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCN2CC1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.